molecular formula C9H10O2 B3275417 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one CAS No. 6249-20-3

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one

Cat. No. B3275417
CAS RN: 6249-20-3
M. Wt: 150.17 g/mol
InChI Key: WUXUXEAONYVPJC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one is a chemical compound with the molecular formula C9H10O2 . It is a derivative of benzopyran .


Synthesis Analysis

The synthesis of tetrahydrobenzo[b]pyran derivatives, including this compound, can be achieved via a three-component reaction of different aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione . This reaction takes place in water as a solvent under catalyst-free microwave irradiation . The advantages of this protocol include ease of preparation, short reaction times (10 min), aqueous solvent, and excellent yields (89–98%) .


Molecular Structure Analysis

The molecular structure of this compound was established using various spectral techniques such as 1H NMR, 13C NMR, 15N NMR, and HRMS .


Chemical Reactions Analysis

The synthesis of this compound involves a multi-component reaction (MCR), which is an effective and swift technique for the synthesis of a wide range of composite heterocyclic frameworks . MCR is a distinctly focused approach for organic synthesis, capable of creating composite molecular functionality from three or more starting materials through a one-pot reaction .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.17 . Further physical and chemical properties were not found in the retrieved sources.

Future Directions

The synthesis of 5,6,7,8-Tetrahydro-3H-2-benzopyran-3-one and other tetrahydrobenzo[b]pyran derivatives presents an opportunity for the preparation of numerous privileged scaffolds with diverse biological activity . The ease of MCR assembly and many sites for diversification have helped in mapping bioactive chemical space . Therefore, new innovative and workable procedures for the synthesis of different heterocyclic molecules, including this compound, are always attractive .

properties

IUPAC Name

5,6,7,8-tetrahydroisochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXUXEAONYVPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=COC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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